molecular formula C14H18N4O2 B2693257 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-44-6

4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2693257
CAS RN: 2101197-44-6
M. Wt: 274.324
InChI Key: RIVDXDTZASMGCG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound is a selective inhibitor of histone lysine methyltransferase G9a, which is an important epigenetic regulator involved in the development and progression of various types of cancer.

Mechanism of Action

4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of G9a, which is an important epigenetic regulator involved in the development and progression of various types of cancer. G9a is responsible for adding methyl groups to histone proteins, which can lead to changes in gene expression that promote cancer cell growth and survival. By inhibiting G9a, 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide can prevent these changes in gene expression and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of G9a, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for G9a. This allows researchers to specifically target this epigenetic regulator without affecting other important cellular processes. However, one limitation of using 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its relatively low potency compared to other G9a inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are a number of future directions for research involving 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent G9a inhibitors that can achieve greater efficacy in cancer treatment. Additionally, further studies are needed to better understand the mechanisms of action of 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide and its effects on different types of cancer cells.

Synthesis Methods

The synthesis of 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the preparation of the key intermediate 4-amino-1-cyclopentylpyrazole-3-carboxylic acid. This intermediate is then coupled with 2-furylmethylamine to form the corresponding amide, which is subsequently reduced to yield 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. The overall yield of this synthesis is approximately 10%, and the purity of the final product can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer. 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-amino-1-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c15-12-9-18(10-4-1-2-5-10)17-13(12)14(19)16-8-11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVDXDTZASMGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

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